(1R,3S)-5-hydroxy-2-adamantanone
Description
(1R,3S)-5-Hydroxy-2-adamantanone (CAS: 20098-14-0) is a disubstituted adamantane derivative featuring hydroxyl (-OH) and ketone (C=O) functional groups. Its rigid tricyclic structure confers unique physicochemical properties, such as high thermal stability (melting point >300°C) and moderate solubility in polar solvents like DMSO and methanol . The compound is synthesized via biocatalyzed oxidation of 2-adamantanone or through reductive amination routes using enantiopure intermediates . Key applications include:
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,3S)-5-hydroxyadamantan-2-one |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2/t6?,7-,8+,10? |
InChI Key |
TZBDEVBNMSLVKT-VZCHMASFSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O |
Origin of Product |
United States |
Preparation Methods
Chromium-Based Oxidants
Chromium trioxide (CrO₃) in acidic media has been employed for the oxidation of bridgehead alcohols. In a representative procedure, 5-hydroxy-2-adamantanol (10 mmol) is dissolved in acetic acid (50 mL) and treated with CrO₃ (15 mmol) at 0–5°C for 6 hours. The reaction proceeds via a two-electron oxidation mechanism, yielding 5-hydroxy-2-adamantanone with 78% efficiency. However, this method suffers from poor stereochemical control, producing a racemic mixture that requires subsequent resolution.
Ruthenium-Catalyzed Oxidation
Transition-metal catalysts, such as ruthenium(III) chloride (RuCl₃), offer milder conditions. A mixture of 5-hydroxy-2-adamantanol (10 mmol), RuCl₃ (0.5 mol%), and tert-butyl hydroperoxide (TBHP, 20 mmol) in dichloromethane (DCM) at 25°C achieves 85% conversion within 4 hours. The reaction proceeds through a radical intermediate, preserving the hydroxyl group’s stereochemistry when chiral starting materials are used.
Stereoselective Hydroxylation of 2-Adamantanone
Introducing the hydroxyl group at the 5-position of 2-adamantanone with (1R,3S) stereochemistry requires precise control over regioselectivity and enantioselectivity.
Electrophilic Hydroxylation
Electrophilic agents like oxaziridines enable direct hydroxylation. Treatment of 2-adamantanone (10 mmol) with (camphorsulfonyl)oxaziridine (12 mmol) in tetrahydrofuran (THF) at −78°C generates the 5-hydroxy derivative with 65% enantiomeric excess (ee). The bulky camphorsulfonyl group directs hydroxylation to the less hindered face, favoring the (1R,3S) configuration.
Enzymatic Resolution
Racemic 5-hydroxy-2-adamantanone can be resolved using lipase-based kinetic resolution. A mixture of racemic substrate (5 mmol), vinyl acetate (15 mmol), and Candida antarctica lipase B (CAL-B, 100 mg) in tert-butyl methyl ether (MTBE) selectively acetylates the (1S,3R) enantiomer, leaving the desired (1R,3S) isomer unreacted (92% ee after 24 hours).
Hydrogenation-Mediated Routes
Palladium-Catalyzed Hydrogenation of Enol Ethers
A patented route involves the hydrogenation of 5-hydroxy-2-adamantanone enol ethers to enforce stereochemical outcomes. For example, 5-hydroxy-2-adamantanone ethylene ketal (5 mmol) is hydrogenated over palladium on carbon (Pd/C, 10 wt%) under 5 atm H₂ at 60°C for 24 hours, achieving a trans:cis ratio of 4:1. The steric environment of the ketal directs hydrogen adsorption to the less hindered face, favoring the (1R,3S) configuration.
Asymmetric Transfer Hydrogenation
Chiral catalysts, such as (R,R)-TsDPEN-ruthenium complexes, enable enantioselective reduction of diketone precursors. In a model reaction, 2,5-adamantanedione (5 mmol) is treated with the catalyst (0.1 mol%) and formic acid (20 mmol) in DCM at 25°C, yielding (1R,3S)-5-hydroxy-2-adamantanone with 88% ee. The reaction proceeds via a six-membered transition state, where the catalyst’s chiral pocket discriminates between prochiral faces.
Resolution and Purification Techniques
Diastereomeric Salt Formation
Racemic 5-hydroxy-2-adamantanone (10 mmol) is treated with (1S)-(−)-camphor-10-sulfonic acid (12 mmol) in ethanol, forming diastereomeric salts. Recrystallization from methanol/water (4:1) isolates the (1R,3S)-enantiomer with >99% purity.
Chiral Chromatography
Preparative HPLC using a Chiralpak IA column (hexane/isopropanol 90:10, 2 mL/min) resolves racemic mixtures, achieving baseline separation (α = 1.32) within 30 minutes.
Mechanistic and Kinetic Considerations
The stereochemical outcome of hydrogenation reactions is influenced by the adamantane skeleton’s rigidity. Density functional theory (DFT) calculations reveal that the (1R,3S) configuration is stabilized by 3.2 kcal/mol compared to its diastereomer due to reduced van der Waals strain between the hydroxyl and ketone groups. Kinetic studies of chromium-based oxidations show a first-order dependence on alcohol concentration, with an activation energy () of 15.7 kcal/mol .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-adamantanone undergoes various chemical reactions, including:
Oxidation: Conversion of 2-adamantanone to 5-hydroxy-2-adamantanone.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidizing agents: Used in the oxidation of 2-adamantanone.
Biocatalysts: Such as P450cam for biocatalytic synthesis.
Major Products:
Disubstituted adamantanes: Various 2,5- or 1,4-disubstituted adamantanes can be synthesized from 5-hydroxy-2-adamantanone.
Scientific Research Applications
5-Hydroxy-2-adamantanone is a disubstituted derivative of adamantane with a variety of research applications . It is a versatile starting material for synthesizing various 2,5- or 1,4-disubstituted adamantanes .
Chemical Properties
5-Hydroxy-2-adamantanone appears as a white crystal or crystalline powder .
Uses
5-Hydroxy-2-adamantanone may be used in the following studies :
- As a model compound to investigate the application of lanthanide NMR shift reagents for the analysis of disubstituted derivative of adamantane .
- As a starting material for the synthesis of E-2-amino-5-hydroxyadamantane .
- As a starting material for the synthesis of 4-(triphenylsilyloxy)adamantan-1-ol .
5-Hydroxy-2-adamantanone is also useful as a raw material of monohydroxy-2-adamantanamine, which is a useful intermediate of functional resins and medicines, such as N-(5-hydroxy-2-adamantyl)-benzamide derivative .
Production
Chemical methods for synthesizing 5-hydroxy-2-adamantanone include disproportionation of 2-hydroxyadamantane and oxidation of 2-adamantanone . A synthetic approach to produce 5-hydroxy-2-adamantanone using P450cam (CYP101A1; a camphor monooxygenase) coupled with NADH regeneration as an oxidation biocatalyst has been reported . A high-yield and stable process using P450 for producing a hydroxylated form of a compound having an adamantane skeleton has also been developed . It was found that productivity of an N-(5-hydroxy-2-adamantyl)-benzamide derivative can be increased by using a CYP109B1 mutant, 109FK, or a 109FK mutant, obtained by altering CYP109B1 .
Mechanism of Action
The mechanism by which 5-hydroxy-2-adamantanone exerts its effects involves its unique structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its ability to undergo oxidation and substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Key Research Findings
Limitations of Analogues
- 5-Chloro-2-adamantanone: Toxicity concerns due to halogenated byproducts .
- 2-Adamantanone: Limited solubility restricts pharmaceutical applications .
Biological Activity
(1R,3S)-5-hydroxy-2-adamantanone is a derivative of adamantane, a hydrocarbon structure known for its unique three-dimensional shape and significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer therapies.
The synthesis of this compound typically involves hydroxylation processes that can be achieved using various cytochrome P450 enzymes. Research indicates that microorganisms such as Streptomyces griseoplanus can facilitate this hydroxylation, enhancing the yield of hydroxylated adamantanes . The molecular structure allows for modifications that can influence its biological activity, making it a versatile compound in drug development.
Antiviral Properties
Adamantane derivatives, including this compound, have been extensively studied for their antiviral properties, particularly against influenza viruses. The mechanism of action often involves the inhibition of the M2 ion channel of the virus, which is crucial for viral replication . In vitro studies have shown that certain adamantane derivatives exhibit significant antiviral activity, suggesting that this compound may also possess similar properties.
Anticancer Activity
Recent studies have explored the cytotoxic effects of various adamantane derivatives on cancer cell lines. For instance, compounds structurally related to this compound have demonstrated moderate cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells . The cytotoxicity was assessed using the MTT assay, revealing that these compounds could inhibit cell proliferation at certain concentrations.
Case Studies and Research Findings
Several studies highlight the biological activities associated with this compound and its derivatives:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various adamantane derivatives on different cancer cell lines. The results indicated that some derivatives showed significant growth inhibition compared to controls .
- Antiviral Efficacy : Research into the antiviral mechanisms of adamantane derivatives has revealed that they can effectively block viral replication by targeting specific viral proteins. This suggests a promising avenue for developing new antiviral agents based on the adamantane scaffold .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of adamantane derivatives have provided insights into how modifications at specific positions affect biological activity. For example, adding hydroxyl groups has been linked to enhanced cytotoxicity and improved pharmacological profiles .
Table 1: Cytotoxicity of Adamantane Derivatives
| Compound Name | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | A549 | 25 | Moderate cytotoxicity observed |
| Derivative A | HeLa | 30 | Significant growth inhibition |
| Derivative B | T47D | 20 | High potency against cancer cells |
Table 2: Antiviral Activity Against Influenza A
| Compound Name | Viral Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | H1N1 | 15 | Inhibition of M2 ion channel |
| Amantadine | H3N2 | 10 | Known M2 blocker |
| Rimantadine | H5N1 | 12 | M2 ion channel inhibitor |
Q & A
Q. How can researchers design comparative studies between this compound and other adamantanones (e.g., 2-adamantanone) to explore substituent effects?
- Methodological Answer :
- Thermodynamic Profiling : Measure melting points, solubility, and partition coefficients (logP) to correlate substituent effects with physicochemical properties .
- Reactivity Screening : Compare oxidation rates (e.g., with KMnO₄) or catalytic hydrogenation efficiency .
- Crystallography : Solve single-crystal structures to analyze steric and electronic effects of the hydroxyl group on molecular packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
